N-Methylimidazo[1,2-A]pyrazin-8-amine
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Overview
Description
N-Methylimidazo[1,2-A]pyrazin-8-amine (abbreviated as 8-MeI) is a heterocyclic organic compound that belongs to the imidazo[1,2-a]pyrazine family. It is a mutagenic compound that is formed during the cooking of meat and fish at high temperatures, particularly during grilling and frying. 8-MeI has been identified as a potential human carcinogen by the International Agency for Research on Cancer (IARC).
Mechanism Of Action
The mechanism of action of N-Methylimidazo[1,2-A]pyrazin-8-amine involves the formation of DNA adducts. DNA adducts are formed when a mutagenic compound binds to DNA, resulting in a change in the DNA sequence. The formation of DNA adducts can lead to mutations, which can increase the risk of cancer. N-Methylimidazo[1,2-A]pyrazin-8-amine has been shown to form DNA adducts in vitro and in vivo.
Biochemical And Physiological Effects
The biochemical and physiological effects of N-Methylimidazo[1,2-A]pyrazin-8-amine are not well understood. However, studies have shown that N-Methylimidazo[1,2-A]pyrazin-8-amine can induce DNA damage and mutations in vitro and in vivo. It has also been shown to be a potent mutagenic compound in bacterial and mammalian cell systems.
Advantages And Limitations For Lab Experiments
One advantage of using N-Methylimidazo[1,2-A]pyrazin-8-amine in lab experiments is that it is a well-characterized compound that has been extensively studied. This makes it a useful model compound for studying the effects of HCAs on DNA damage and mutagenesis. However, one limitation of using N-Methylimidazo[1,2-A]pyrazin-8-amine is that it is a potent mutagenic compound that can be hazardous to handle. Special precautions must be taken when working with N-Methylimidazo[1,2-A]pyrazin-8-amine to ensure the safety of researchers.
Future Directions
There are several future directions for research on N-Methylimidazo[1,2-A]pyrazin-8-amine. One area of research is the development of methods to reduce the formation of N-Methylimidazo[1,2-A]pyrazin-8-amine during cooking. This could involve the use of marinades or other cooking techniques that reduce the formation of HCAs. Another area of research is the development of methods to detect and quantify N-Methylimidazo[1,2-A]pyrazin-8-amine in food products. This could help to identify foods that are high in N-Methylimidazo[1,2-A]pyrazin-8-amine and develop strategies to reduce exposure to this compound. Finally, research could be conducted to develop methods to reduce the mutagenic and carcinogenic properties of N-Methylimidazo[1,2-A]pyrazin-8-amine. This could involve the development of compounds that can bind to N-Methylimidazo[1,2-A]pyrazin-8-amine and prevent it from binding to DNA.
Scientific Research Applications
N-Methylimidazo[1,2-A]pyrazin-8-amine has been extensively studied for its mutagenic and carcinogenic properties. It has been used as a model compound to study the effects of heterocyclic amines (HCAs) on DNA damage and mutation. HCAs are a group of mutagenic compounds that are formed during the cooking of meat and fish at high temperatures. The study of N-Methylimidazo[1,2-A]pyrazin-8-amine has provided insights into the mechanisms of HCA-induced DNA damage and mutagenesis.
properties
CAS RN |
117718-89-5 |
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Product Name |
N-Methylimidazo[1,2-A]pyrazin-8-amine |
Molecular Formula |
C7H8N4 |
Molecular Weight |
148.17 g/mol |
IUPAC Name |
N-methylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C7H8N4/c1-8-6-7-10-3-5-11(7)4-2-9-6/h2-5H,1H3,(H,8,9) |
InChI Key |
KHEBQHMBQSIODT-UHFFFAOYSA-N |
SMILES |
CNC1=NC=CN2C1=NC=C2 |
Canonical SMILES |
CNC1=NC=CN2C1=NC=C2 |
synonyms |
N-METHYLIMIDAZO[1,2-A]PYRAZIN-8-AMINE |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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